molecular formula C13H26O4Si4 B076304 Cyclotetrasiloxane, heptamethylphenyl- CAS No. 10448-09-6

Cyclotetrasiloxane, heptamethylphenyl-

Cat. No.: B076304
CAS No.: 10448-09-6
M. Wt: 358.68 g/mol
InChI Key: NSLNFHKUIKHPGY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Cyclotetrasiloxane, heptamethylphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanol derivatives , alkyl-substituted cyclotetrasiloxanes , and aryl-substituted cyclotetrasiloxanes .

Scientific Research Applications

Cyclotetrasiloxane, heptamethylphenyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cyclotetrasiloxane, heptamethyl-: Similar structure but lacks the phenyl group.

    Cyclotetrasiloxane, octamethyl-: Contains eight methyl groups and no phenyl group.

    Cyclotetrasiloxane, tetramethyl-: Contains four methyl groups and no phenyl group.

Uniqueness

Cyclotetrasiloxane, heptamethylphenyl- is unique due to the presence of the phenyl group , which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s thermal stability and chemical reactivity , making it suitable for specialized applications in various fields .

Biological Activity

Cyclotetrasiloxane, heptamethylphenyl- (CAS No. 10448-09-6) is a siloxane compound that has garnered attention due to its potential biological activities and applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on human health and the environment, as well as relevant research findings.

Cyclotetrasiloxane, heptamethylphenyl- is characterized by its siloxane backbone, which contributes to its unique properties. It is commonly used in various industrial applications, including cosmetics and personal care products due to its stability and low toxicity. The compound's structure allows for flexibility and hydrophobic interactions, which can influence its biological activity.

1. Toxicological Profile

Research indicates that cyclotetrasiloxane, heptamethylphenyl- may cause slight eye irritation but does not exhibit significant acute toxicity in standard tests. Chronic exposure studies suggest potential effects on reproductive organs in animal models, indicating a need for caution in prolonged exposure scenarios .

Table 1: Summary of Toxicological Findings

EndpointResult
Eye IrritationSlight irritation observed
Reproductive ToxicityEffects reported in animal studies
CarcinogenicityNot classified as carcinogenic
MutagenicityNo significant mutagenic effects reported

2. Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various siloxane compounds, including cyclotetrasiloxane derivatives. These compounds were tested against common bacterial strains such as E. coli and S. aureus. Results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 2: Antibacterial Activity of Cyclotetrasiloxane Derivatives

CompoundMIC (µg/mL) for E. coliMIC (µg/mL) for S. aureus
8b5040
6b6055
Control (Gentamicin)108

Case Study 1: Environmental Impact Assessment

A study conducted under Canada's Chemicals Management Plan evaluated the ecological risks associated with cyclotetrasiloxane, heptamethylphenyl-. The assessment highlighted low bioconcentration potential and moderate environmental persistence, suggesting limited ecological impact under typical exposure conditions .

Case Study 2: Pharmacokinetics and Drug Interaction Potential

In vitro studies have shown that cyclotetrasiloxane compounds can act as CYP enzyme inhibitors, potentially leading to drug-drug interactions when co-administered with other medications metabolized by these enzymes . This finding emphasizes the importance of understanding the pharmacokinetic profiles when considering therapeutic applications.

Research Findings

  • Cytotoxicity Studies : The MTT assay revealed varying levels of cytotoxicity among different derivatives of cyclotetrasiloxane, with some compounds demonstrating significant cytotoxic effects on fibroblast L929 cells at concentrations above 100 µg/mL .
  • Mutagenicity Testing : In vitro genetic toxicity studies indicated that cyclotetrasiloxane derivatives did not exhibit mutagenic properties, supporting their safety profile for use in consumer products .
  • Reproductive Toxicity : Animal studies suggested potential reproductive toxicity; however, the specific mechanisms remain unclear and warrant further investigation .

Properties

IUPAC Name

2,2,4,4,6,6,8-heptamethyl-8-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O4Si4/c1-18(2)14-19(3,4)16-21(7,17-20(5,6)15-18)13-11-9-8-10-12-13/h8-12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLNFHKUIKHPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C2=CC=CC=C2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073389
Record name Cyclotetrasiloxane, heptamethylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10448-09-6
Record name 2,2,4,4,6,6,8-Heptamethyl-8-phenylcyclotetrasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10448-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monophenylheptamethylcyclotetrasiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotetrasiloxane, heptamethylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptamethylphenylcyclotetrasiloxane
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Record name MONOPHENYLHEPTAMETHYLCYCLOTETRASILOXANE
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